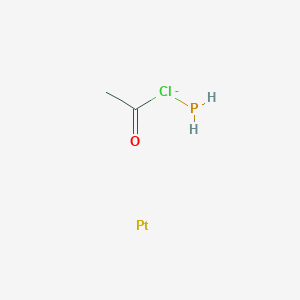
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is a complex organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazaphosphol ring system, which is a rare and intriguing structural motif in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one typically involves the condensation of 2-aminobenzenethiol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, in the presence of a base like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Phosphoramidates, phosphorates
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its aromatic structure allows for π-π interactions with other aromatic systems, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylsulfanyl-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one
- 2-Phenoxy-2,3-dihydro-1H-indane-1,3-dione
Uniqueness
2-Phenoxy-2,3-dihydro-1,3,2lambda~5~-benzothiazaphosphol-2-one is unique due to its benzothiazaphosphol ring system, which is not commonly found in other compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
64672-10-2 |
|---|---|
Molekularformel |
C12H10NO2PS |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-phenoxy-3H-1,3,2λ5-benzothiazaphosphole 2-oxide |
InChI |
InChI=1S/C12H10NO2PS/c14-16(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)17-16/h1-9H,(H,13,14) |
InChI-Schlüssel |
PVHQOHMQXKSVNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP2(=O)NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


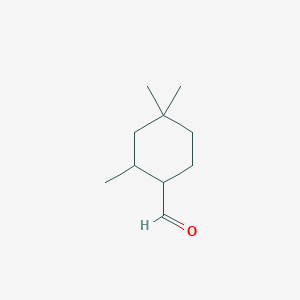

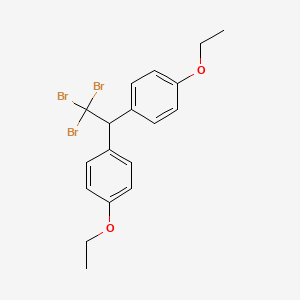




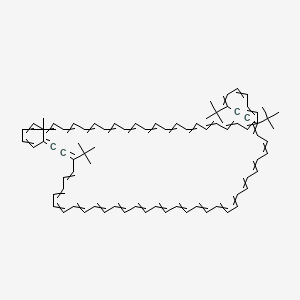


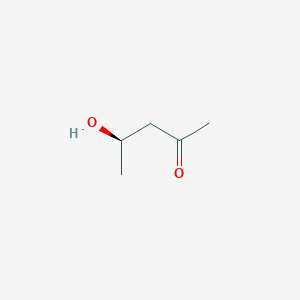

![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
